2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide
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Overview
Description
2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide typically involves the condensation of 4-methyl-5-(ethoxycarbonyl)-2-thiazolylamine with pyridine N-oxide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine or thiazole ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine: Lacks the 1-oxide functionality, which may affect its reactivity and biological activity.
4-Methyl-5-(ethoxycarbonyl)-2-thiazolylamine: A precursor in the synthesis of the target compound, with different chemical properties.
Pyridine N-oxide: Another precursor, with distinct reactivity due to the presence of the N-oxide group.
Uniqueness
2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide is unique due to the presence of both the thiazole and pyridine N-oxide moieties, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12N2O3S |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-3-17-12(15)10-8(2)13-11(18-10)9-6-4-5-7-14(9)16/h4-7H,3H2,1-2H3 |
InChI Key |
WIYBNOLLHUPYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=[N+]2[O-])C |
Origin of Product |
United States |
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